molecular formula C18H22O5 B5769670 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B5769670
M. Wt: 318.4 g/mol
InChI Key: PLFSNCFQTBWNPT-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, a tert-butyl group, and an ethoxyphenyl group

Properties

IUPAC Name

2-tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-21-13-9-7-12(8-10-13)11-14-15(19)22-18(5,17(2,3)4)23-16(14)20/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFSNCFQTBWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-N-(2-ethoxyphenyl)benzamide: Shares the ethoxyphenyl group but differs in the overall structure.

    2,5-Di-tert-butyl-4-methoxyphenol: Contains tert-butyl groups and a methoxyphenyl group, but lacks the dioxane ring.

Uniqueness

2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring with tert-butyl and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

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